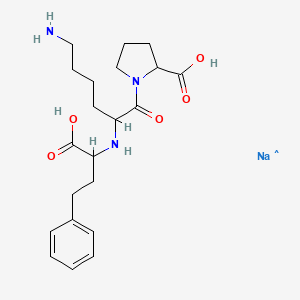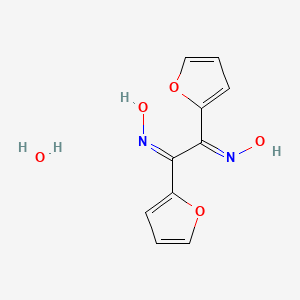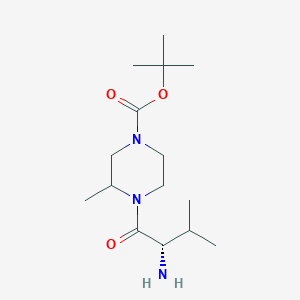![molecular formula C30H34F3N3O6Si B12327074 Uridine, 2'-deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]-5-[3-[(2,2,2-trifluoroacetyl)amino]-1-propyn-1-yl]-](/img/structure/B12327074.png)
Uridine, 2'-deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]-5-[3-[(2,2,2-trifluoroacetyl)amino]-1-propyn-1-yl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uridine, 2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]-5-[3-[(2,2,2-trifluoroacetyl)amino]-1-propyn-1-yl]- is a synthetic nucleoside analog. This compound is primarily used in biomedical research, particularly in the study of viral diseases and cancers. It acts as an antiviral compound by inhibiting viral replication.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]-5-[3-[(2,2,2-trifluoroacetyl)amino]-1-propyn-1-yl]- involves multiple steps. The starting material is typically uridine, which undergoes a series of chemical reactions to introduce the desired functional groups. The key steps include:
- Protection of the hydroxyl groups of uridine.
- Introduction of the 2’-deoxy group.
- Silylation to introduce the 5’-O-[(1,1-dimethylethyl)diphenylsilyl] group.
- Addition of the 5-[3-[(2,2,2-trifluoroacetyl)amino]-1-propyn-1-yl] group.
The reaction conditions often involve the use of protecting groups, silylating agents, and specific solvents to ensure the desired transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Uridine, 2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]-5-[3-[(2,2,2-trifluoroacetyl)amino]-1-propyn-1-yl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs
科学研究应用
Uridine, 2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]-5-[3-[(2,2,2-trifluoroacetyl)amino]-1-propyn-1-yl]- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid metabolism and its effects on cellular processes.
Medicine: Investigated for its antiviral and anticancer properties. It inhibits viral replication and has shown potential in the treatment of certain cancers.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.
作用机制
The mechanism of action of Uridine, 2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]-5-[3-[(2,2,2-trifluoroacetyl)amino]-1-propyn-1-yl]- involves its incorporation into nucleic acids, where it interferes with viral replication. The compound targets viral polymerases, inhibiting their activity and preventing the synthesis of viral RNA or DNA. This disruption of viral replication is the basis for its antiviral effects.
相似化合物的比较
Similar Compounds
Uridine, 2’-amino-2’-deoxy-4’-C-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-5-methyl-3’,5’-bis-O-(phenylmethyl): Another nucleoside analog used in antiviral research.
Uridine, 2’-deoxy-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-5’-O-[(1,1-dimethylethyl)diphenylsilyl]-4’-C-ethynyl-2’,2’-difluoro: A similar compound with modifications at different positions.
Uniqueness
Uridine, 2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]-5-[3-[(2,2,2-trifluoroacetyl)amino]-1-propyn-1-yl]- is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its trifluoroacetyl group, for example, enhances its stability and bioavailability, making it a valuable compound in antiviral and anticancer research.
属性
分子式 |
C30H34F3N3O6Si |
|---|---|
分子量 |
617.7 g/mol |
IUPAC 名称 |
N-[3-[1-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C30H34F3N3O6Si/c1-29(2,3)43(21-12-6-4-7-13-21,22-14-8-5-9-15-22)41-19-24-23(37)17-25(42-24)36-18-20(26(38)35-28(36)40)11-10-16-34-27(39)30(31,32)33/h4-9,12-15,20,23-25,37H,16-19H2,1-3H3,(H,34,39)(H,35,38,40)/t20?,23-,24+,25+/m0/s1 |
InChI 键 |
QDKOSVBZBYTZTJ-IXKUDPDQSA-N |
手性 SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@H](C[C@@H](O3)N4CC(C(=O)NC4=O)C#CCNC(=O)C(F)(F)F)O |
规范 SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(CC(O3)N4CC(C(=O)NC4=O)C#CCNC(=O)C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3-Methoxy-phenyl)-methyl-amino]-ethanol](/img/structure/B12326992.png)

![5,7-Dihydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-4H-1-benzopyran-4-one; 3'-Dimethylallylgenistein](/img/structure/B12326997.png)
![2-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(4-ethenylphenoxy)oxane-3,4,5-triol](/img/structure/B12326998.png)
![1,2-Pyrrolidinedicarboxylic acid, 2,2'-[[1,1'-biphenyl]-4,4'-diylbis(2-oxo-2,1-ethanediyl)] bis[1-(1,1-dimethylethyl)] ester, (2S)-](/img/structure/B12327001.png)
![1,2-Pyrrolidinedicarboxylic acid, 2-[[4-(trifluoromethyl)phenyl]methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12327022.png)




![2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzoic acid](/img/structure/B12327062.png)

![6-[2-Ethoxy-4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12327066.png)
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12327071.png)
